19-Cyclopropylnonadecanoic acid
Description
19-Cyclopropylnonadecanoic acid is a long-chain carboxylic acid (C19) featuring a cyclopropane ring at its terminal position. Its molecular formula is C19H34O2, with a molecular weight of 294.47 g/mol. The cyclopropane moiety introduces significant steric strain and rigidity, which distinguishes it from linear fatty acids. Such structural attributes may influence its physical properties (e.g., melting point, solubility) and biochemical interactions, particularly in lipid membranes or synthetic applications.
Properties
CAS No. |
75874-20-3 |
|---|---|
Molecular Formula |
C22H42O2 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
19-cyclopropylnonadecanoic acid |
InChI |
InChI=1S/C22H42O2/c23-22(24)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-21-19-20-21/h21H,1-20H2,(H,23,24) |
InChI Key |
GNTZSKMEOFCLAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 19-Cyclopropylnonadecanoic acid typically involves the introduction of a cyclopropyl group into a nonadecanoic acid precursor. This can be achieved through cyclopropanation reactions, where a suitable cyclopropylating agent is used under controlled conditions. Common reagents for cyclopropanation include diazomethane or Simmons-Smith reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclopropyl group incorporation while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of cyclopropyl-substituted alkanes.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group, where nucleophiles such as halides or amines replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Pd/C, LiAlH4, hydrogen gas.
Substitution: Halides, amines, under mild to moderate temperatures.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclopropyl-substituted alkanes.
Substitution: Cyclopropyl derivatives with various functional groups.
Scientific Research Applications
19-Cyclopropylnonadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a model compound for studying cyclopropyl group reactivity.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying fatty acid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 19-Cyclopropylnonadecanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group can influence the compound’s binding affinity and reactivity, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Nonadecanoic Acid (Straight-Chain)
Molecular Formula : C19H38O2
Molecular Weight : 298.50 g/mol
Key Differences :
- Lacks a cyclopropane ring, resulting in a fully flexible hydrocarbon chain.
- Higher hydrogen saturation (38 H vs. 34 H in the cyclopropyl analog) enhances van der Waals interactions, likely increasing melting points compared to the cyclopropane-containing variant.
- Applications: Used in lubricants and surfactants due to its linear structure .
Methyl Nonadecanoate
Molecular Formula : C20H40O2
Molecular Weight : 312.53 g/mol
Key Differences :
10-{(1R,2R)-2-[(2E)-Hex-2-en-1-yl]cyclopropyl}decanoic Acid
Molecular Formula : C19H34O2
Molecular Weight : 294.47 g/mol
Key Differences :
- Cyclopropane positioned mid-chain (C10) with an additional E-configured double bond.
- The double bond introduces geometric isomerism, while the cyclopropane’s stereochemistry (1R,2R) may confer specificity in biological interactions.
1-Nonadecene
Molecular Formula : C19H38
Molecular Weight : 266.51 g/mol
Key Differences :
- Terminal alkene lacking a carboxylic acid group.
- Higher reactivity at the double bond (e.g., hydrogenation, oxidation) compared to cyclopropane-containing acids.
- Applications: Monomer in polymer chemistry .
Data Table: Structural and Molecular Comparison
Key Research Findings
- Cyclopropane vs. Double Bonds : Cyclopropane rings impart greater steric hindrance and strain than alkenes, making them more reactive in ring-opening reactions .
- Positional Effects: Terminal cyclopropanes (as in this compound) may disrupt molecular packing more effectively than mid-chain variants, reducing melting points .
- Functional Group Impact : Carboxylic acids exhibit higher polarity than esters or alkenes, affecting solubility in aqueous systems .
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